molecular formula C12H8ClFN2O2 B6390457 2-Amino-5-(3-chloro-5-fluorophenyl)pyridine-4-carboxylic acid CAS No. 1261890-92-9

2-Amino-5-(3-chloro-5-fluorophenyl)pyridine-4-carboxylic acid

Cat. No.: B6390457
CAS No.: 1261890-92-9
M. Wt: 266.65 g/mol
InChI Key: SPHLWWOSZVVTKM-UHFFFAOYSA-N
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Description

2-Amino-5-(3-chloro-5-fluorophenyl)pyridine-4-carboxylic acid is a heterocyclic aromatic compound It features a pyridine ring substituted with an amino group at position 2, a carboxylic acid group at position 4, and a 3-chloro-5-fluorophenyl group at position 5

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-(3-chloro-5-fluorophenyl)pyridine-4-carboxylic acid typically involves multi-step organic reactions. One common method includes:

Industrial Production Methods: Industrial production methods often involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing green chemistry principles to minimize environmental impact .

Types of Reactions:

    Oxidation: The amino group can undergo oxidation to form nitroso or nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

    Substitution: The halogen atoms (chlorine and fluorine) can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

Scientific Research Applications

2-Amino-5-(3-chloro-5-fluorophenyl)pyridine-4-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-5-(3-chloro-5-fluorophenyl)pyridine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s halogenated phenyl group enhances its binding affinity and specificity towards these targets. Additionally, the amino and carboxylic acid groups facilitate hydrogen bonding and electrostatic interactions with the target molecules .

Comparison with Similar Compounds

    2-Amino-3-chloro-5-(trifluoromethyl)pyridine: Similar structure but with a trifluoromethyl group instead of a fluorophenyl group.

    2-Amino-5-chloro-3-fluoropyridine: Lacks the carboxylic acid group and has a simpler structure.

Uniqueness: 2-Amino-5-(3-chloro-5-fluorophenyl)pyridine-4-carboxylic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both halogen atoms and a carboxylic acid group allows for versatile chemical modifications and interactions with biological targets .

Properties

IUPAC Name

2-amino-5-(3-chloro-5-fluorophenyl)pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClFN2O2/c13-7-1-6(2-8(14)3-7)10-5-16-11(15)4-9(10)12(17)18/h1-5H,(H2,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPHLWWOSZVVTKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)Cl)C2=CN=C(C=C2C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30687707
Record name 2-Amino-5-(3-chloro-5-fluorophenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30687707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261890-92-9
Record name 2-Amino-5-(3-chloro-5-fluorophenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30687707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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